
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid, also known as DCMP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule is a derivative of cyclobutane, which is a four-membered ring hydrocarbon. DCMP is a chiral molecule, meaning that it has two possible enantiomers, which are mirror images of each other.
Mecanismo De Acción
The exact mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to inflammatory stimuli. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to reduce the sensitivity of pain receptors in animal models of pain. In terms of cancer, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. However, there are also limitations to using (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid. One potential direction is to investigate its potential use as a drug candidate in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid and its potential use in the treatment of cancer. Finally, the development of new synthetic methods for (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid may allow for the production of more potent and selective analogs for use in medicinal chemistry research.
Métodos De Síntesis
The synthesis of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 2-methylpropanoyl chloride to form cyclobutyl-2-methylpropanoic acid. This intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(2S)-3,3-di(cyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(12(13)14)11(9-4-2-5-9)10-6-3-7-10/h8-11H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXPYNZFGUMHQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

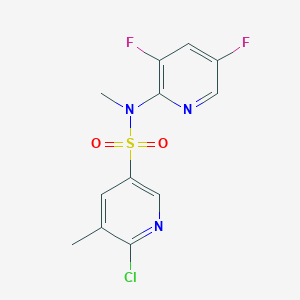
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

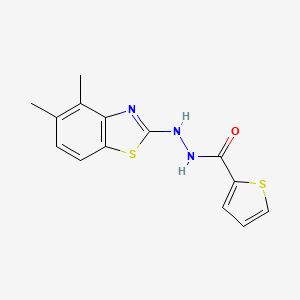
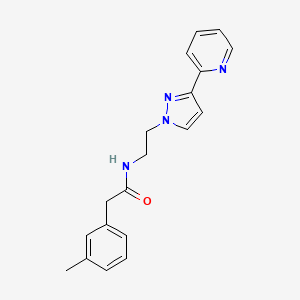
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

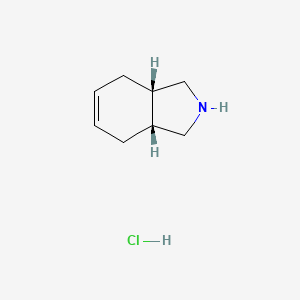
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
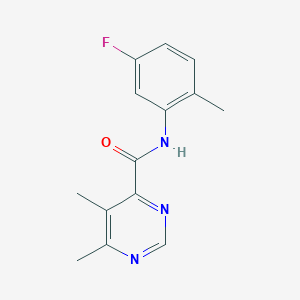
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)

